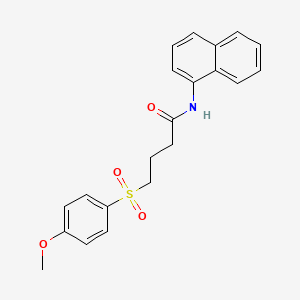
4-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)butanamide is an organic compound that features a combination of a methoxybenzenesulfonyl group and a naphthalenyl group attached to a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)butanamide typically involves the following steps:
Formation of the Methoxybenzenesulfonyl Intermediate: The starting material, 4-methoxybenzenesulfonyl chloride, is reacted with an appropriate amine to form the methoxybenzenesulfonyl intermediate.
Coupling with Naphthalen-1-ylamine: The intermediate is then coupled with naphthalen-1-ylamine under suitable conditions, such as the presence of a base like triethylamine, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
4-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxybenzenesulfonyl)-N-(naphthalen-1-yl)butanamide.
Reduction: Formation of 4-(4-methoxybenzenesulfanyl)-N-(naphthalen-1-yl)butanamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学研究应用
4-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 4-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)methanamide
- 4-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)ethanamide
- 4-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)propanamide
Uniqueness
4-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its longer butanamide backbone compared to similar compounds may result in different spatial configurations and interactions with molecular targets.
生物活性
4-(4-Methoxybenzenesulfonyl)-N-(naphthalen-1-yl)butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
This structure features a naphthalene moiety, a butanamide group, and a methoxybenzenesulfonyl group, which contribute to its biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of CCR8 Receptors : The compound acts as an antagonist for the CCR8 receptor, which is implicated in various inflammatory and immune responses. This inhibition can potentially reduce the severity of conditions driven by CCR8 activation .
- Antiproliferative Effects : Studies have shown that this compound may possess antiproliferative properties against certain cancer cell lines. The mechanism involves the modulation of cell cycle progression and induction of apoptosis in malignant cells .
- Binding Affinity : Binding studies using X-ray fluorescence have demonstrated that this compound exhibits selective binding to specific receptors, indicating its potential for targeted therapeutic applications .
Biological Activity and Therapeutic Implications
The biological activity of this compound has been evaluated in various contexts:
- Anti-inflammatory Activity : By blocking CCR8, the compound may help mitigate chronic inflammation, making it a candidate for treating inflammatory diseases such as asthma or rheumatoid arthritis.
- Anticancer Potential : The observed antiproliferative effects suggest that this compound could be further explored as a chemotherapeutic agent, particularly in cancers where CCR8 plays a role in tumor progression.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of CCR8-mediated signaling pathways in vitro. |
| Study 2 | Reported antiproliferative effects on breast cancer cell lines with IC50 values indicating potency. |
| Study 3 | Utilized binding assays to confirm selective receptor affinity, suggesting low off-target effects. |
属性
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-naphthalen-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-26-17-11-13-18(14-12-17)27(24,25)15-5-10-21(23)22-20-9-4-7-16-6-2-3-8-19(16)20/h2-4,6-9,11-14H,5,10,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHJLXAINZNLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














